REACTION_SMILES
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[Br-:1].[CH2:2]([Mg+:3])[CH3:4].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH:5]([CH3:6])([CH3:7])[NH:8][CH:9]([CH3:10])[CH3:11].[F:12][c:13]1[c:14]([C:15]#[N:16])[c:17]([F:21])[cH:18][cH:19][cH:20]1>>[CH:5]([CH3:6])([CH3:7])[N:8]([CH:9]([CH3:10])[CH3:11])[C:15]([c:14]1[c:13]([F:12])[cH:20][cH:19][cH:18][c:17]1[F:21])=[NH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(F)cccc1F
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Name
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Type
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product
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Smiles
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CC(C)N(C(=N)c1c(F)cccc1F)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |